molecular formula C11H16IN B7940695 N-(4-Iodobenzyl)-N-methylpropan-2-amine

N-(4-Iodobenzyl)-N-methylpropan-2-amine

Cat. No.: B7940695
M. Wt: 289.16 g/mol
InChI Key: OTXURWXRCYXHRM-UHFFFAOYSA-N
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Description

N-(4-Iodobenzyl)-N-methylpropan-2-amine is an organic compound characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a methylpropan-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Iodobenzyl)-N-methylpropan-2-amine typically involves the iodination of benzyl compounds. One common method is the use of N-iodosuccinimide as an iodinating agent, which reacts with benzyl amines under controlled conditions to introduce the iodine atom . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods such as continuous flow iodination. This method allows for better control over reaction conditions and yields higher purity products. The use of automated synthesis systems can further enhance the efficiency and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Iodobenzyl)-N-methylpropan-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .

Scientific Research Applications

N-(4-Iodobenzyl)-N-methylpropan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Iodobenzyl)-N-methylpropan-2-amine involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with various biomolecules. This interaction can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodobenzyl bromide
  • 4-Iodobenzyl alcohol
  • 4-Iodobenzyl chloride

Uniqueness

N-(4-Iodobenzyl)-N-methylpropan-2-amine is unique due to its specific structure, which combines the reactivity of the iodine atom with the versatility of the methylpropan-2-amine group. This combination allows for a wide range of chemical modifications and applications that are not possible with other similar compounds .

Properties

IUPAC Name

N-[(4-iodophenyl)methyl]-N-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16IN/c1-9(2)13(3)8-10-4-6-11(12)7-5-10/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXURWXRCYXHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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